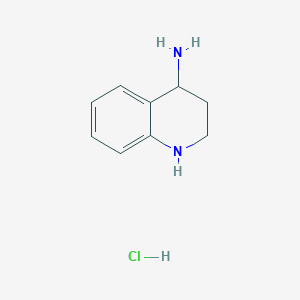
5-Fluoro-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-naphthoic acid is an organic compound with the molecular formula C11H7FO2 It is a fluorinated derivative of naphthoic acid, characterized by the presence of a fluorine atom at the 5-position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-naphthoic acid typically involves the introduction of a fluorine atom into the naphthoic acid structure. One common method is the direct fluorination of 2-naphthoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic fluorination of 2-naphthoic acid using a metal catalyst such as palladium or nickel in the presence of a fluorine source like hydrogen fluoride or fluorine gas. This method allows for efficient and selective fluorination, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted naphthoic acid derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Fluoro-2-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-naphthoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, potentially leading to more potent and specific effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-6-naphthoic acid
- 6-Fluoro-2-naphthoic acid
- 4-Fluoro-1-naphthoic acid
Comparison
Compared to other fluorinated naphthoic acids, 5-Fluoro-2-naphthoic acid is unique due to the position of the fluorine atom, which can influence its chemical reactivity and biological activity. The specific placement of the fluorine atom can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions and potentially altering its interactions with biological targets.
Propiedades
Fórmula molecular |
C11H7FO2 |
|---|---|
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
5-fluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7FO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14) |
Clave InChI |
HJUPIRQRWWATOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine](/img/structure/B11907148.png)








![1-Methylimidazo[1,5-a]pyridine-3-carbothioamide](/img/structure/B11907192.png)


